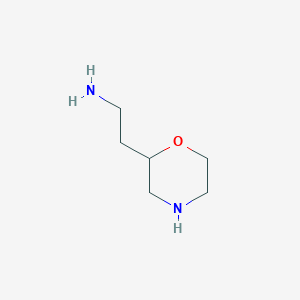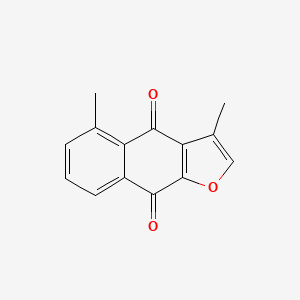
Maturinone
Overview
Description
Scientific Research Applications
Synthetic Studies
Maturinone, a chemical compound, has been the subject of synthetic studies to confirm its structural composition. Research conducted by Inouye, Uchida, and Kakisawa (1977) successfully synthesized this compound, defining it as 3,5-dimethylnaphtho[2,3-b]furan-4,9-dione (Inouye, Uchida, & Kakisawa, 1977). This synthetic proof was crucial in establishing the accurate chemical structure of this compound.
Natural Compound Isolation
Another significant area of research involving this compound is its isolation as a natural compound. Torres et al. (1988) investigated the aerial parts of Senecio linifolius and successfully isolated this compound along with seven cacalohastin derivatives, some of which were identified for the first time as natural compounds (Torres et al., 1988). The isolation and identification of these compounds are crucial for further pharmacological and biochemical studies.
Mechanism of Action
Target of Action
It is known that benzofuran compounds, which include maturinone, have a wide range of biological activities . They have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran compounds are known to interact with various biological targets due to their versatile structure . For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
Biochemical Pathways
It’s worth noting that benzofuran compounds are widely distributed in higher plants such as asteraceae, rutaceae, liliaceae, and cyperaceae . These compounds are involved in various biological processes, indicating that they may affect multiple biochemical pathways.
Result of Action
Benzofuran compounds, in general, have been shown to exhibit a wide array of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects suggest that this compound may have similar impacts at the molecular and cellular levels.
properties
IUPAC Name |
3,5-dimethylbenzo[f][1]benzofuran-4,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c1-7-4-3-5-9-10(7)13(16)11-8(2)6-17-14(11)12(9)15/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZYZLPKCIMJGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C3=C(C2=O)C(=CO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177529 | |
| Record name | Naphtho(2,3-b)furan-4,9-dione, 3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22985-02-0 | |
| Record name | Naphtho(2,3-b)furan-4,9-dione, 3,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022985020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphtho(2,3-b)furan-4,9-dione, 3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Maturinone synthesized in the laboratory?
A2: Several synthetic routes to this compound have been developed. One efficient method utilizes a regiocontrolled Diels-Alder reaction between 5-bromo-2-ethoxycarbonyl-3-methylbenzo[b]furan-4,7-dione and penta-1,3-diene [, ]. Another approach involves a regioselective photoaddition of 2-hydroxy-1,4-naphthoquinones with alkenes, leading to the formation of 2,3-dihydronaphtho[2,3-b]furan-4,9-diones, which can then be readily transformed into this compound [, ].
Q2: Are there any isomers of this compound?
A3: Yes, 3,8-dimethylnaphtho[2,3-b]furan-4,9-dione (1a) is an isomer of this compound. This isomer was also synthesized during the structural confirmation studies of this compound [].
Q3: In which plant species has this compound been identified?
A4: this compound has been isolated from Cacalia decomposita A. Gray [, ], Senecio linifolius [], and Senecio asirensis [].
Q4: What other furanoeremophilanes are found alongside this compound?
A5: Several furanoeremophilanes co-occur with this compound, notably in Senecio species. Senecio linifolius, for instance, contains this compound along with seven cacalohastin derivatives, with five of these derivatives being novel natural compounds []. Similarly, Senecio asirensis yields this compound alongside two rare furanoeremophilanes: 9-methoxyl-4,11-dimethylnaphtho[2,3-b]furan (14-nordehydrocalohastine) and three new furanoeremophilanes: asirensane-a, asirensane-b, and asirensane-c [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



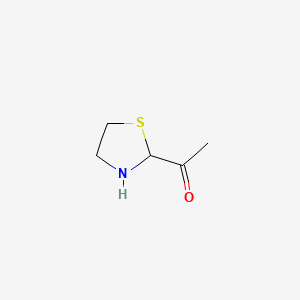

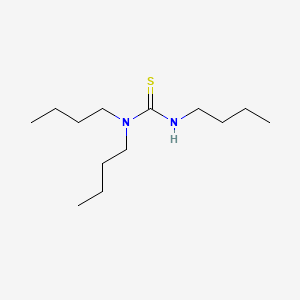
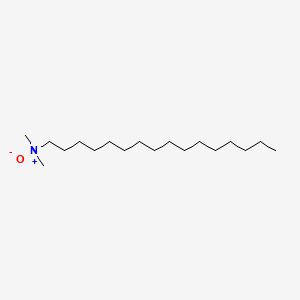

![[(Dibromomethylphenoxy)methyl]oxirane](/img/structure/B1608293.png)
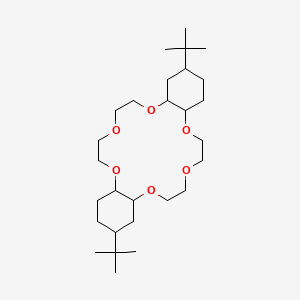

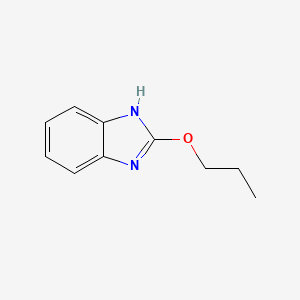
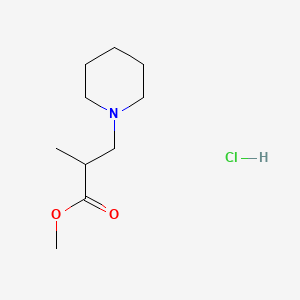
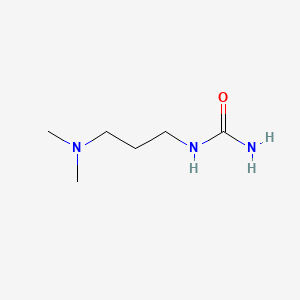

![1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[3-(oxiran-2-ylmethoxy)propyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1608305.png)
